2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol
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Overview
Description
2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C13H13N5O and a molecular weight of 255.28 g/mol It is known for its unique structure, which includes a phenyl group and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol typically involves the reaction of a purine derivative with a phenyl-substituted ethan-1-ol. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with phenyl-ethanol under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The purine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to therapeutic effects such as antiviral or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2-[(7H-purin-6-yl)amino]ethanol: Similar structure but with a hydroxyl group instead of an amino group.
2-phenyl-2-[(7H-purin-6-yl)amino]propane-1-ol: Similar structure but with a propane chain instead of an ethan-1-ol chain.
Uniqueness
2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol is unique due to its specific combination of a phenyl group and a purine derivative, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19272-68-5 |
---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
2-phenyl-2-(7H-purin-6-ylamino)ethanol |
InChI |
InChI=1S/C13H13N5O/c19-6-10(9-4-2-1-3-5-9)18-13-11-12(15-7-14-11)16-8-17-13/h1-5,7-8,10,19H,6H2,(H2,14,15,16,17,18) |
InChI Key |
HVLWZOSYRXDKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC=NC3=C2NC=N3 |
Purity |
95 |
Origin of Product |
United States |
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